molecular formula C13H15ClF3NO2 B2525550 2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide CAS No. 2411242-93-6

2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide

Cat. No. B2525550
CAS RN: 2411242-93-6
M. Wt: 309.71
InChI Key: QRJHEOUQRQTKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the proteasome, which is a large protein complex that plays a crucial role in the degradation of intracellular proteins. TFP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.

Mechanism Of Action

2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide acts as a reversible inhibitor of the proteasome by binding to the active site of the enzyme. This prevents the proteasome from degrading intracellular proteins, leading to an accumulation of misfolded or damaged proteins within the cell. This can trigger a variety of cellular responses, including apoptosis, cell cycle arrest, and inflammation.
Biochemical and Physiological Effects:
2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of the immune system. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide in lab experiments is its potency as a proteasome inhibitor. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of using 2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide is its potential toxicity, which can vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research involving 2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide. One area of interest is the development of more selective proteasome inhibitors that can target specific types of cancer cells or disease processes. Another direction is the investigation of the potential use of 2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide in combination with other drugs or therapies to enhance its efficacy. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide, which could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide can be synthesized using a variety of methods, including the reaction of 4,4,4-trifluoro-3-hydroxy-3-phenylbutylamine with chloroacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide.

Scientific Research Applications

2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide has been extensively used in scientific research as a tool to study the proteasome and its role in various cellular processes. It has been shown to be effective in inhibiting the proteasome in vitro and in vivo, and has been used to study the role of the proteasome in cancer, neurodegenerative diseases, and other conditions.

properties

IUPAC Name

2-chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO2/c1-9(14)11(19)18-8-7-12(20,13(15,16)17)10-5-3-2-4-6-10/h2-6,9,20H,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJHEOUQRQTKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC(C1=CC=CC=C1)(C(F)(F)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.